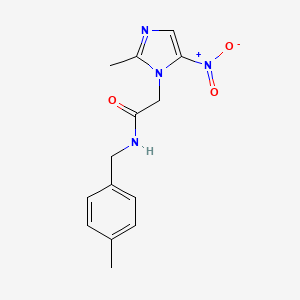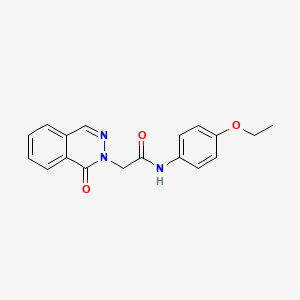
N-(4-methylbenzyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole derivatives, including compounds similar to "N-(4-methylbenzyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide," are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are often explored for their synthesis methodologies, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Imidazole derivatives are synthesized through various chemical routes, including the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to novel imidazo[1,2-a]pyridine derivatives useful as fluorescent probes for mercury ion detection (Shao et al., 2011). Another approach involves the synthesis of imidazole derivatives from N-(4,5-dichloro-2-nitrophenyl)acetamide, contributing to the development of new monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including acetamides and sulfonamides, has been characterized through techniques such as X-ray crystallography. These analyses reveal the planar nature of the imidazole system and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Hernández-Núñez et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives encompasses a range of reactions, including their use as ligands in coordination complexes demonstrating antioxidant activity (Chkirate et al., 2019). These reactions are often influenced by the presence of nitro groups and other substituents, which can affect the compound's electron distribution and overall reactivity.
Propriétés
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-5-12(6-4-10)7-16-13(19)9-17-11(2)15-8-14(17)18(20)21/h3-6,8H,7,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVLHMZGYDDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)


![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)
![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![N-[3-(4-fluorophenyl)propyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5657708.png)
![2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)
![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)

![1-[4-(3,4-dimethylphenoxy)benzyl]-3-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B5657733.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657738.png)